XLogP3 Lipophilicity: A Quantitative Differentiator for Membrane Permeability Prediction
The target compound exhibits a computed XLogP3 value of 2.9, which is higher than its non-chlorinated analog, 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline, which has an XLogP3 of 2.3 [1][2]. This difference of 0.6 log units translates to a predicted ~4-fold increase in lipophilicity, which can be a critical factor in optimizing membrane permeability or solubility.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline (CAS 1041569-30-5): XLogP3 = 2.3 |
| Quantified Difference | Δ = 0.6 log units (higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity is a primary driver of passive membrane permeability, bioavailability, and off-target binding. The quantifiable difference allows researchers to select the correct compound for their desired ADME profile without additional empirical testing.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 29783348, 4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 29542184, 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline. View Source
